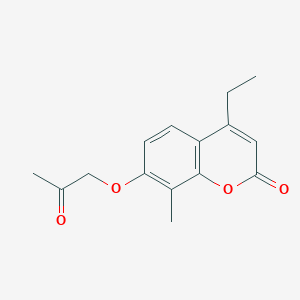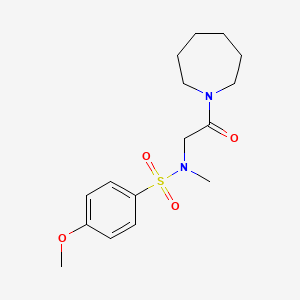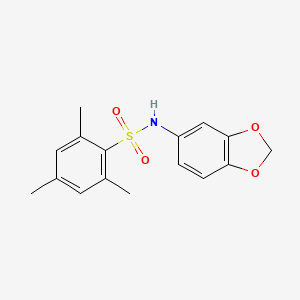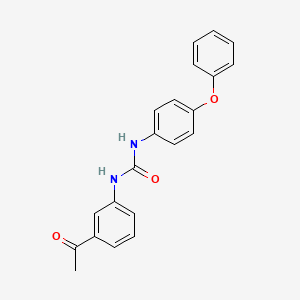
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they possess a wide range of biological activities. Coumarin 151 is a synthetic coumarin derivative that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood, but it is believed to be mediated by its ability to interact with cellular components such as proteins and DNA. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 in lab experiments is its fluorescent properties, which make it useful for imaging applications. It is also relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, one limitation of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for the study of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and their potential therapeutic applications. Another area of research could be to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, the development of new fluorescent probes based on 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 could lead to new imaging tools for studying biological systems.
Méthodes De Synthèse
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 can be synthesized by reacting ethyl acetoacetate with 4-methyl-7-hydroxycoumarin in the presence of a base, followed by esterification with 2-bromo-1-chloropropane. The resulting product is then treated with potassium carbonate and 2-bromoethanol to yield 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. The synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits green light when excited with UV light, making it useful for imaging applications. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has also been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. These properties make it a valuable tool for studying various biological processes, including cell signaling, oxidative stress, and cancer biology.
Propriétés
IUPAC Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11-7-14(17)19-15-10(3)13(6-5-12(11)15)18-8-9(2)16/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZDEDYMIEROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)


![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)